molecular formula C21H23NSi B1314782 N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline CAS No. 910467-59-3

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline

Cat. No.: B1314782
CAS No.: 910467-59-3
M. Wt: 317.5 g/mol
InChI Key: ZCQWTHLKBYTNNK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is a chemical compound with the molecular formula C19H23NSi It is known for its unique structure, which includes a trimethylsilyl group attached to an ethynyl linkage, connected to a phenyl ring, and further linked to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-N,N-dimethylaniline and trimethylsilylacetylene.

    Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, typically Pd(PPh3)2Cl2, in an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The 4-iodo-N,N-dimethylaniline is reacted with trimethylsilylacetylene under the aforementioned conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogenation catalysts (e.g., Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2), nucleophiles (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Quinones, oxidized aniline derivatives

    Reduction: Reduced amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

    Biology: The compound can be used in the study of biological systems, including as a probe for investigating enzyme interactions and cellular processes.

    Industry: It is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound’s trimethylsilyl group and ethynyl linkage play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline
  • N,N-Dimethyl-4-((4-ethynylphenyl)ethynyl)aniline
  • N,N-Dimethyl-4-((4-(trimethylsilyl)phenyl)ethynyl)aniline

Uniqueness

N,N-Dimethyl-4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline is unique due to the presence of both the trimethylsilyl group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N,N-dimethyl-4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NSi/c1-22(2)21-14-12-19(13-15-21)7-6-18-8-10-20(11-9-18)16-17-23(3,4)5/h8-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWTHLKBYTNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474296
Record name N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910467-59-3
Record name N,N-Dimethyl-4-({4-[(trimethylsilyl)ethynyl]phenyl}ethynyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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